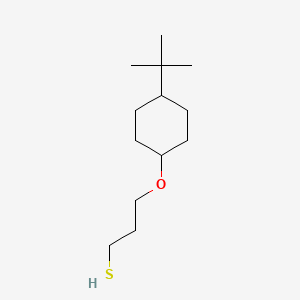
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- is an organosulfur compound with the molecular formula C₁₃H₂₆OS It is characterized by the presence of a thiol group (-SH) attached to a propyl chain, which is further connected to a tert-butylcyclohexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- typically involves the reaction of 4-tert-butylcyclohexanol with 1-bromopropane in the presence of a base to form the intermediate 3-(4-tert-butylcyclohexyloxy)-1-bromopropane. This intermediate is then reacted with thiourea to yield the desired thiol compound. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alkanes.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and polymers.
Mécanisme D'action
The mechanism of action of 1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with electrophilic centers in proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanethiol: Lacks the tert-butylcyclohexyloxy group, making it less bulky and potentially less selective in its interactions.
3-(4-tert-Butylcyclohexyloxy)-1-bromopropane: An intermediate in the synthesis of the target compound, with different reactivity due to the presence of the bromine atom.
4-tert-Butylcyclohexanol: The starting material for the synthesis, lacking the thiol group.
Uniqueness
1-Propanethiol, 3-(4-tert-butylcyclohexyloxy)- is unique due to its combination of a thiol group and a bulky tert-butylcyclohexyloxy group. This structural feature imparts distinct reactivity and selectivity, making it valuable in various applications.
Propriétés
Numéro CAS |
24699-80-7 |
|---|---|
Formule moléculaire |
C13H26OS |
Poids moléculaire |
230.41 g/mol |
Nom IUPAC |
3-(4-tert-butylcyclohexyl)oxypropane-1-thiol |
InChI |
InChI=1S/C13H26OS/c1-13(2,3)11-5-7-12(8-6-11)14-9-4-10-15/h11-12,15H,4-10H2,1-3H3 |
Clé InChI |
XDUJOSHCSMFIPL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)OCCCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-methylpropan-2-amine;dihydrochloride](/img/structure/B14699016.png)
![sodium;8-acetamido-1-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalen-2-olate;chromium(3+)](/img/structure/B14699022.png)
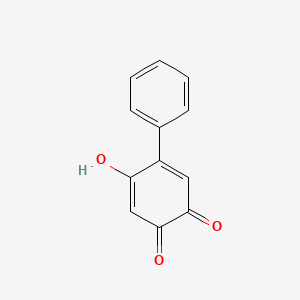
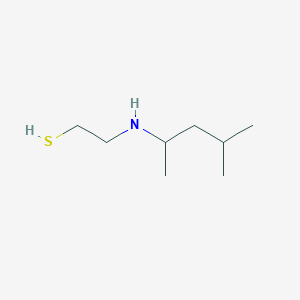
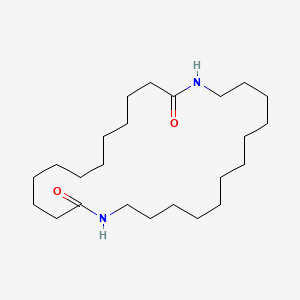
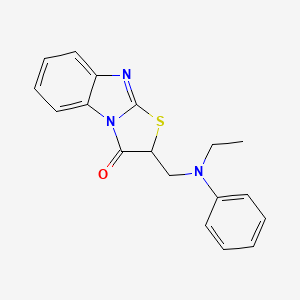
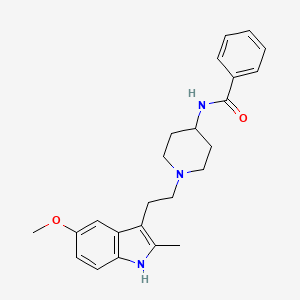
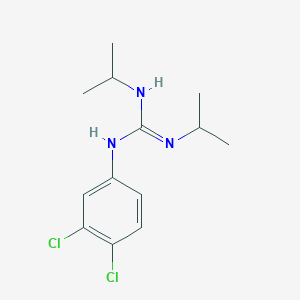
![Benzo[a]pyrido[2,3-c]phenazine](/img/structure/B14699066.png)
![1-[Ethyl(phenyl)amino]propan-2-one](/img/structure/B14699067.png)
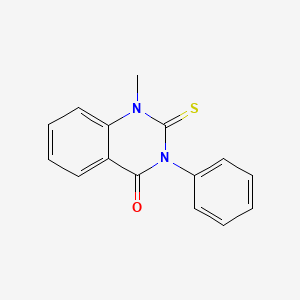
![2,3-Dithia-5,7-diazabicyclo[2.2.2]octane-6,8-dione](/img/structure/B14699084.png)


